2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride
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Overview
Description
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a chemical compound with the molecular formula C9H9ClF3NO and a molecular weight of 239.62 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes, leading to the modulation of biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone
- 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone
- 2-Amino-1-(4-(difluoromethyl)phenyl)ethanone
Comparison:
Properties
IUPAC Name |
2-amino-1-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBKZMJARWKEJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624298 |
Source
|
Record name | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339-58-2 |
Source
|
Record name | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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